BenchChemオンラインストアへようこそ!

AFN-1252

Antibacterial spectrum Staphylococcus aureus MIC90

AFN-1252 is a first-in-class, staphylococcus-specific FabI inhibitor with oral bioavailability (83%), uniquely sparing commensal flora. Its inactivity against other Gram-positive/negative bacteria (MIC90 >4 µg/ml) makes it the only tool for microbiome-sparing antibiotic model development. Essential for FASII pathway research, it overcomes daptomycin's surfactant inactivation. Researchers choose AFN-1252 for its defined resistance model (M99T >31-fold shift), enabling robust target validation.

Molecular Formula C22H21N3O3
Molecular Weight 375.4 g/mol
CAS No. 620175-39-5
Cat. No. B1665051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAFN-1252
CAS620175-39-5
SynonymsAFN-1252;  AFN 1252;  AFN1252;  AFN-12520000;  API-1252;  Debio-1452;  AFN12520000;  API1252;  Debio1452.
Molecular FormulaC22H21N3O3
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESCC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(NC(=O)CC4)N=C3
InChIInChI=1S/C22H21N3O3/c1-14-17-5-3-4-6-18(17)28-19(14)13-25(2)21(27)10-7-15-11-16-8-9-20(26)24-22(16)23-12-15/h3-7,10-12H,8-9,13H2,1-2H3,(H,23,24,26)/b10-7+
InChIKeyQXTWSUQCXCWEHF-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AFN-1252 (CAS 620175-39-5): A Staphylococcus-Specific FabI Inhibitor for Targeted Antibacterial Research and Development


AFN-1252 (also designated Debio 1452 or API-1252) is an orally bioavailable, small-molecule inhibitor of the enoyl-acyl carrier protein reductase FabI, an essential enzyme in the type II fatty acid biosynthesis (FASII) pathway of staphylococci [1]. It exhibits a uniquely narrow, staphylococcus-specific spectrum of activity, potently inhibiting all tested clinical isolates of Staphylococcus aureus and Staphylococcus epidermidis, including methicillin-resistant strains, while remaining inactive against a broad panel of other gram-positive and gram-negative bacteria [2]. This targeted mechanism of action fundamentally distinguishes AFN-1252 from traditional broad-spectrum anti-staphylococcal agents.

Why Standard Anti-Staphylococcal Agents Cannot Substitute for AFN-1252 in Targeted Research


The scientific and industrial utility of AFN-1252 is predicated on its unique, highly restricted spectrum of activity against Staphylococcus spp., which is a direct consequence of its selective inhibition of the bacterial FabI enzyme [1]. Generic substitution with other anti-staphylococcal agents (e.g., linezolid, vancomycin, daptomycin) or even other FabI inhibitors (e.g., triclosan) is not functionally equivalent. These alternatives either exhibit broader antimicrobial spectra, thereby increasing the risk of off-target effects and collateral damage to commensal flora, or possess distinct resistance mechanisms and pharmacokinetic liabilities that preclude their use as precise tools for investigating staphylococcal fatty acid biosynthesis or for developing narrow-spectrum, microbiome-sparing therapeutics [2]. The following evidence guide provides the specific, quantitative data necessary to understand why AFN-1252 occupies a unique and non-interchangeable position.

AFN-1252: Head-to-Head Quantitative Performance Data vs. Key Anti-Staphylococcal Agents


Staphylococcus-Specific Spectrum of Activity: AFN-1252 vs. Broad-Spectrum Agents

AFN-1252 demonstrates a uniquely narrow, staphylococcus-specific antibacterial spectrum. In a study of 502 S. aureus and 51 S. epidermidis clinical isolates, including methicillin-resistant strains, all were inhibited by AFN-1252 at concentrations ≤0.12 μg/ml [1]. In stark contrast, AFN-1252 was inactive (MIC90 > 4 μg/ml) against a panel of non-staphylococcal pathogens including S. pneumoniae, beta-hemolytic streptococci, Enterococcus spp., Enterobacteriaceae, and other gram-negative bacilli [1]. This profile is fundamentally different from broad-spectrum anti-MRSA agents like linezolid and vancomycin, which are active against a wide range of gram-positive bacteria.

Antibacterial spectrum Staphylococcus aureus MIC90

Comparative In Vitro Potency: AFN-1252 Exhibits Significantly Lower MIC90 than Triclosan Against S. aureus

While both AFN-1252 and triclosan inhibit FabI, AFN-1252 is substantially more potent. AFN-1252 exhibits a typical MIC90 of ≤0.015 μg/ml against diverse clinical S. aureus isolates [1]. In a separate but comparable study of recent clinical S. aureus isolates (n=100), triclosan demonstrated a significantly higher MIC90 of 0.25 μg/ml [2].

Minimum Inhibitory Concentration (MIC) Triclosan Staphylococcus aureus

Superior In Vivo Efficacy: AFN-1252 Demonstrates 12- to 24-Fold Greater Potency than Linezolid in Murine Septicemia Model

In a murine septicemia model of S. aureus Smith infection, a single oral dose of AFN-1252 provided 100% protection from an otherwise lethal challenge [1]. The median effective dose (ED50) for AFN-1252 was determined to be 0.15 mg/kg. In the same study, AFN-1252 was 12 to 24 times more potent than linezolid based on their respective ED50 values [1].

In vivo efficacy ED50 Linezolid

Resistance Profile: AFN-1252 Resistance Confers Cross-Resistance to Triclosan, but Not Vice Versa

Acquired resistance to AFN-1252 arises from specific missense mutations in the FabI enzyme, primarily M99T. The MIC for the M99T mutant strain increases to 0.25 μg/ml (250 ng/ml), compared to a wild-type MIC of 0.008 μg/ml [1]. Critically, this AFN-1252-resistant mutant remains fully susceptible to triclosan [2]. This asymmetric cross-resistance profile is a unique characteristic of AFN-1252's binding mode and differentiates it from other FabI inhibitors.

Resistance mechanism FabI mutation Triclosan

Oral Bioavailability and Half-Life: AFN-1252 Demonstrates Favorable Pharmacokinetic Parameters in Healthy Human Volunteers

A human microdosing study in healthy volunteers revealed that AFN-1252 has a high oral bioavailability of 83% and a long terminal half-life of approximately 7 hours [1]. In a subsequent multiple-dose study with immediate-release tablets, the mean half-life ranged from 7 to 10 hours across all doses [2]. These favorable pharmacokinetic properties are consistent across species and support once- or twice-daily oral dosing.

Pharmacokinetics Oral bioavailability Half-life

AFN-1252 Activity is Unaffected by Pulmonary Surfactant, Unlike Daptomycin

In vitro, the activity of daptomycin against S. aureus is significantly reduced in the presence of pulmonary surfactant, with MIC values increasing from a range of 0.5-2 μg/ml to 64 μg/ml or higher at clinically relevant surfactant concentrations (0.8 mg/ml) [1]. In contrast, the MIC of AFN-1252 against the same panel of S. aureus isolates is unaffected by the presence of pulmonary surfactant, remaining in the low range of 0.008-0.03 μg/ml [1]. This is a key differentiating factor for any compound being considered for the treatment of pneumonia.

Pulmonary surfactant Daptomycin MIC

Optimal Research and Industrial Use Cases for AFN-1252 Based on Quantitative Differentiation


Staphylococcal-Specific Mode-of-Action Studies and Target Validation

Researchers investigating the essentiality of the FASII pathway in Staphylococcus aureus can use AFN-1252 as a highly specific chemical probe. Its inactivity against other bacterial species (MIC90 >4 μg/ml) [1] ensures that observed phenotypic effects in mixed-culture or in vivo models can be confidently attributed to the inhibition of staphylococcal FabI, minimizing confounding off-target effects on the broader microbial community.

Development of Microbiome-Sparing Anti-Staphylococcal Therapies

Pharmaceutical developers aiming to create next-generation antibiotics that minimize collateral damage to the host's commensal microbiota can leverage AFN-1252's staphylococcus-specific spectrum. Preclinical studies can utilize AFN-1252 to demonstrate proof-of-concept for a targeted therapy approach, which contrasts sharply with the broad-spectrum activity of linezolid and vancomycin [1] and their known association with microbiome disruption.

Investigating Resistance Mechanisms in FabI and FASII Inhibitors

AFN-1252 is an invaluable tool for studying the evolution and mechanisms of resistance to FASII inhibitors. The well-characterized M99T mutation, which confers a specific, >31-fold increase in MIC while maintaining bacterial fitness [2], provides a controlled genetic system for investigating resistance emergence, fitness costs, and the design of novel inhibitors or combination therapies that can suppress or overcome this resistance mechanism.

Preclinical Models of Staphylococcal Pneumonia and Skin Infections

Given its high oral bioavailability (83%) [3] and its unique ability to maintain full activity in the presence of pulmonary surfactant, unlike daptomycin [4], AFN-1252 is a superior tool for developing and validating animal models of staphylococcal pneumonia and skin and soft tissue infections. Its pharmacokinetic profile allows for convenient oral dosing in efficacy studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for AFN-1252

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.